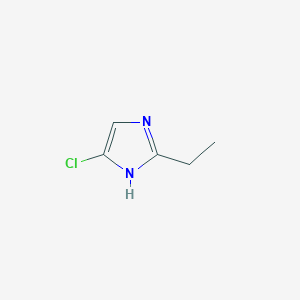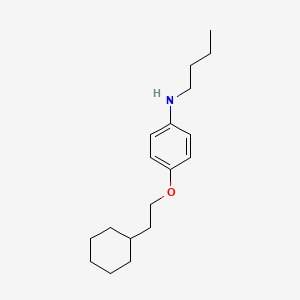
N-Butyl-4-(2-cyclohexylethoxy)aniline
Vue d'ensemble
Description
N-Butyl-4-(2-cyclohexylethoxy)aniline, also known as N-butyl-2-cyclohexylethoxyaniline, is an organic compound belonging to the class of anilines. It is a colorless, volatile liquid with a boiling point of 193-195°C, a melting point of -65°C, and a molecular weight of 211.27 g/mol. N-Butyl-4-(2-cyclohexylethoxy)aniline is a versatile organic compound that has been used in a variety of applications, including synthesis, research, and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Design and Synthesis of Novel Dendrimers : Research has demonstrated the utility of 4-(n-octyloxy)aniline, a compound with structural similarity to N-Butyl-4-(2-cyclohexylethoxy)aniline, in the synthesis of G-2 melamine-based dendrimers. These dendrimers show potential for self-assembly into nano-aggregates due to their unique structural properties, indicating their applicability in nanotechnology and materials science (Morar et al., 2018).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Aroylation : A methodology involving the use of palladium(II) acetate for the ortho-C–H bond aroylation of anilines showcases the versatility of anilines in synthesizing complex organic molecules, which could be extrapolated to the utility of N-Butyl-4-(2-cyclohexylethoxy)aniline in similar reactions (Chu et al., 2019).
Environmental Applications
- Degradation of Pollutants : Studies on the activation of persulfate by biochar derived from rice straw for the degradation of aniline, a compound structurally related to N-Butyl-4-(2-cyclohexylethoxy)aniline, suggest potential environmental applications. This process highlights the efficiency of using biochar as a catalyst for the removal of organic pollutants, which may be applicable to similar aniline derivatives (Wu et al., 2018).
Propriétés
IUPAC Name |
N-butyl-4-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-2-3-14-19-17-9-11-18(12-10-17)20-15-13-16-7-5-4-6-8-16/h9-12,16,19H,2-8,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKJWFCXUUWBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)OCCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-4-(2-cyclohexylethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)
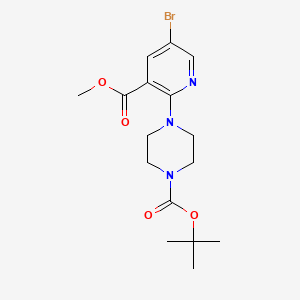
![{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine](/img/structure/B1437909.png)
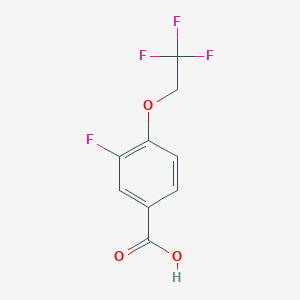
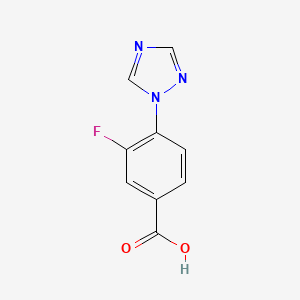
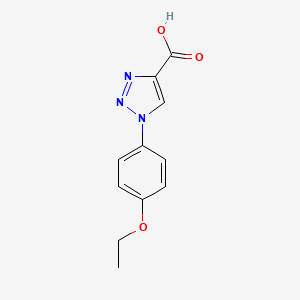
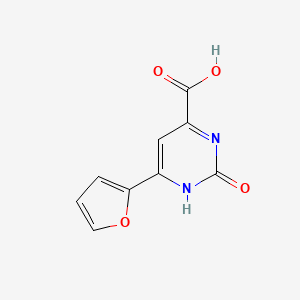
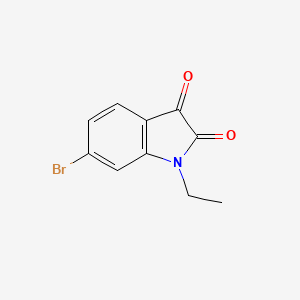
![1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1437919.png)
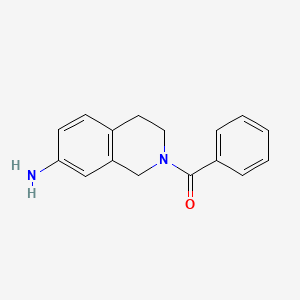
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)
